Superior Infection Imaging Contrast: DPC11870 vs. 99mTc-MB88 and 99mTc-MB81 in Rabbit Models
In a head-to-head rabbit infection model, the bivalent LTB4 antagonist DPC11870 (111In-labeled) produced higher-quality scintigraphic images than the monovalent 99mTc-MB88 and bivalent 99mTc-MB81 compounds. Although abscess uptake at 8 h post-injection was comparable (%ID/g values: 0.22 ± 0.08 for MB81, 0.36 ± 0.13 for MB88), DPC11870 yielded better abscess delineation due to more rapid clearance from non-target organs, resulting in superior target-to-background ratios [1].
| Evidence Dimension | Abscess delineation quality and target-to-background ratio |
|---|---|
| Target Compound Data | DPC11870 (111In-labeled): qualitatively superior image contrast and lesion delineation [1] |
| Comparator Or Baseline | 99mTc-MB81 (bivalent) and 99mTc-MB88 (monovalent); abscess %ID/g: MB81 0.22 ± 0.08, MB88 0.36 ± 0.13 [1] |
| Quantified Difference | DPC11870 images clinically superior to both MB81 and MB88 despite similar absolute uptake values, attributed to faster non-target clearance [1] |
| Conditions | New Zealand White rabbits with E. coli infection in left thigh muscle; imaging from 2 h post-injection onward [1] |
Why This Matters
Procuring DPC11870 ensures access to the best-validated LTB4 antagonist for high-contrast infection imaging, as directly demonstrated against structurally related probes in vivo.
- [1] Frans H.M. Corstens, Wim J.G. Oyen, D. Scott Edwards, Julliëtte E.M. van Eerd, Otto C. Boerman, Matthias Broekema, Thomas D. Harris. Imaging of Infection and Inflammation with an Improved 99mTc-Labeled LTB4 Antagonist. Journal of Nuclear Medicine, 2008. View Source
